tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate
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Overview
Description
tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate is a complex organic compound that features a tert-butyl group, a phenyl group, and a tetrahydro-bipyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate typically involves multiple steps, starting with the preparation of the bipyridinyl core. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. For instance, the use of methanesulfonic acid under reflux conditions in methanol has been reported to give good yields .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate is used as a building block for the synthesis of more complex molecules
Properties
Molecular Formula |
C21H25N3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
tert-butyl N-phenyl-N-[5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H25N3O2/c1-21(2,3)26-20(25)24(17-9-5-4-6-10-17)19-13-12-16(15-23-19)18-11-7-8-14-22-18/h4-6,9-10,12-13,15H,7-8,11,14H2,1-3H3 |
InChI Key |
WBBBQNZREJWILE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC=C(C=C2)C3=NCCCC3 |
Origin of Product |
United States |
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